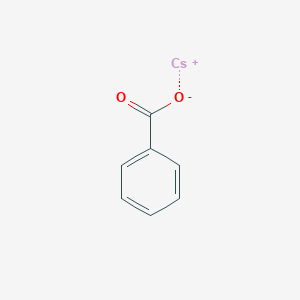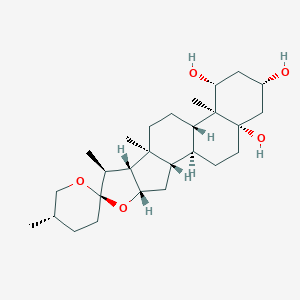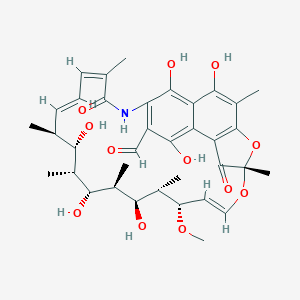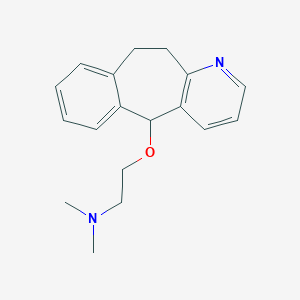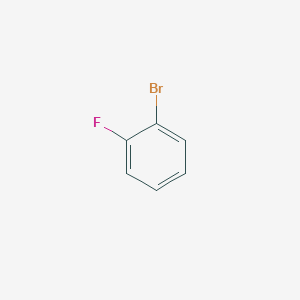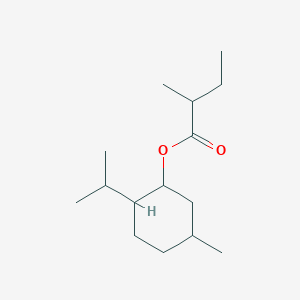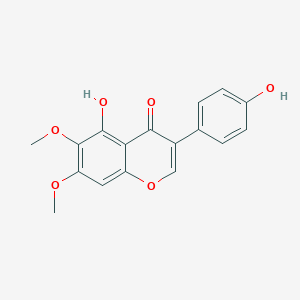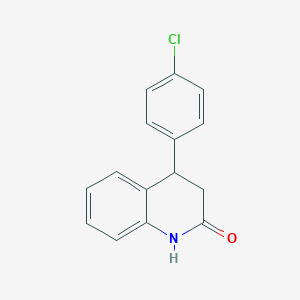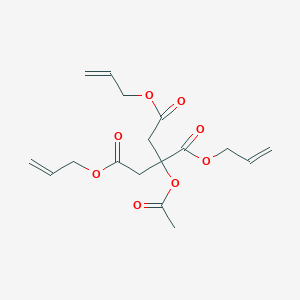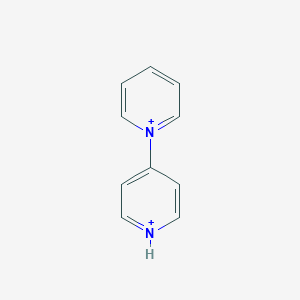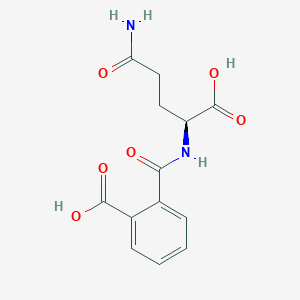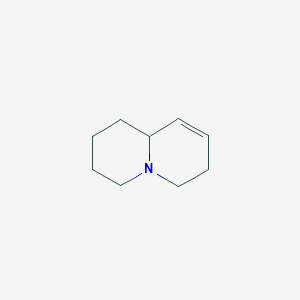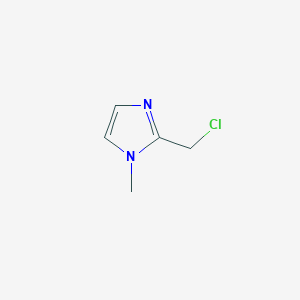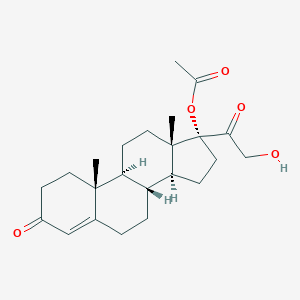
Cortexolone 17-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cortexolone 17-acetate (CB-03-01) is a synthetic derivative of the natural hormone cortisol. It has been studied for its potential therapeutic applications in various diseases, including acne, androgenetic alopecia, and seborrheic dermatitis.
Wirkmechanismus
Cortexolone 17-acetate exerts its effects by binding to the glucocorticoid receptor (GR), which is present in various tissues throughout the body. Upon binding, Cortexolone 17-acetate modulates the expression of various genes involved in inflammation and androgen signaling pathways. This leads to a reduction in inflammation and androgenic activity, which are key factors in the development of acne, androgenetic alopecia, and seborrheic dermatitis.
Biochemische Und Physiologische Effekte
Cortexolone 17-acetate has been shown to have anti-inflammatory and anti-androgenic effects in vitro and in vivo. In vitro studies have demonstrated that Cortexolone 17-acetate inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in human keratinocytes. In addition, Cortexolone 17-acetate has been shown to inhibit the activity of 5α-reductase, the enzyme responsible for converting testosterone to dihydrotestosterone (DHT), which is a key factor in the development of androgenetic alopecia.
Vorteile Und Einschränkungen Für Laborexperimente
Cortexolone 17-acetate has several advantages for lab experiments. It is a synthetic derivative of cortisol, which is a well-studied hormone with known physiological effects. Cortexolone 17-acetate is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also limitations to using Cortexolone 17-acetate in lab experiments. For example, it may not fully mimic the effects of endogenous cortisol, and its effects may vary depending on the experimental conditions and cell types used.
Zukünftige Richtungen
There are several future directions for research on Cortexolone 17-acetate. One area of interest is its potential therapeutic applications in other diseases, such as psoriasis and atopic dermatitis. Another area of interest is its potential as a topical treatment for acne and androgenetic alopecia. Additionally, further studies are needed to fully elucidate the mechanism of action of Cortexolone 17-acetate and to identify its potential side effects and toxicities.
Conclusion:
In conclusion, Cortexolone 17-acetate is a synthetic derivative of cortisol that has been studied for its potential therapeutic applications in various diseases, including acne, androgenetic alopecia, and seborrheic dermatitis. It exerts its effects by binding to the glucocorticoid receptor and modulating the expression of various genes involved in inflammation and androgen signaling pathways. While there are limitations to using Cortexolone 17-acetate in lab experiments, it has several advantages and shows promising results for future therapeutic applications.
Synthesemethoden
Cortexolone 17-acetate is synthesized from dehydroepiandrosterone (DHEA), a steroid hormone produced by the adrenal gland. The synthesis involves the conversion of DHEA to 17-hydroxyprogesterone, which is then converted to Cortexolone 17-acetate through a series of chemical reactions. The final product is a white crystalline powder with a molecular weight of 402.53 g/mol.
Wissenschaftliche Forschungsanwendungen
Cortexolone 17-acetate has been studied for its potential therapeutic applications in various diseases, including acne, androgenetic alopecia, and seborrheic dermatitis. It has also been investigated for its anti-inflammatory and anti-androgenic properties. In vitro and in vivo studies have shown promising results, indicating that Cortexolone 17-acetate could be a potential treatment option for these diseases.
Eigenschaften
CAS-Nummer |
19357-45-0 |
|---|---|
Produktname |
Cortexolone 17-acetate |
Molekularformel |
C23H32O5 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
[(8R,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O5/c1-14(25)28-23(20(27)13-24)11-8-19-17-5-4-15-12-16(26)6-9-21(15,2)18(17)7-10-22(19,23)3/h12,17-19,24H,4-11,13H2,1-3H3/t17-,18+,19+,21+,22+,23+/m1/s1 |
InChI-Schlüssel |
MNQKQGFLLDOCEI-JZTHCNPZSA-N |
Isomerische SMILES |
CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO |
SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO |
Kanonische SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO |
Andere CAS-Nummern |
19357-45-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




